molecular formula C10H20Cl4O8P2 B13800833 Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester CAS No. 33125-86-9

Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester

Cat. No.: B13800833
CAS No.: 33125-86-9
M. Wt: 472.0 g/mol
InChI Key: CJWBPEYRTPGWPF-UHFFFAOYSA-N
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Description

Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester is a chemical compound with the molecular formula C10H20Cl4O8P2. It is also known by its CAS number 33125-86-9. This compound is characterized by the presence of phosphoric acid esterified with 2-chloroethyl groups attached to an ethane-1,2-diyl backbone. It is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester typically involves the reaction of phosphoric acid with 2-chloroethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete esterification of the phosphoric acid. The general reaction can be represented as follows:

H3PO4+4ClCH2CH2OHC10H20Cl4O8P2+4H2O\text{H}_3\text{PO}_4 + 4 \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_{10}\text{H}_{20}\text{Cl}_4\text{O}_8\text{P}_2 + 4 \text{H}_2\text{O} H3​PO4​+4ClCH2​CH2​OH→C10​H20​Cl4​O8​P2​+4H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound. The use of continuous flow reactors and automated control systems ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different phosphoric acid esters.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of phosphoric acid and 2-chloroethanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diyl backbone, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

    Hydrolysis: Acidic or basic conditions are used, with common acids being hydrochloric acid (HCl) and sulfuric acid (H2SO4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.

Major Products

    Substitution Reactions: Formation of various phosphoric acid esters depending on the nucleophile used.

    Hydrolysis: Phosphoric acid and 2-chloroethanol.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester involves its interaction with various molecular targets. The compound can act as an alkylating agent, where the 2-chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins. This alkylation can lead to the inhibition of biological processes and has potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(2-chloroethyl) oxydi-2,1-ethanediyl bis(phosphate): Similar in structure but with an additional ethylene glycol unit.

    Ethylene bis(bis(2-chloroethyl)phosphate): Contains two phosphoric acid units linked by an ethylene bridge.

    Tetrakis(2-chloroethyl) ethylene diphosphate: Similar structure with variations in the phosphate ester groups.

Uniqueness

Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester is unique due to its specific arrangement of phosphoric acid and 2-chloroethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

33125-86-9

Molecular Formula

C10H20Cl4O8P2

Molecular Weight

472.0 g/mol

IUPAC Name

2-[bis(2-chloroethoxy)phosphoryloxy]ethyl bis(2-chloroethyl) phosphate

InChI

InChI=1S/C10H20Cl4O8P2/c11-1-5-17-23(15,18-6-2-12)21-9-10-22-24(16,19-7-3-13)20-8-4-14/h1-10H2

InChI Key

CJWBPEYRTPGWPF-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(OCCCl)OCCCl)OP(=O)(OCCCl)OCCCl

Origin of Product

United States

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